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Compound of Interest

Compound Name: 4-Bromo-o-xylene

Cat. No.: B1216868

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 4-Bromo-
o-xylene (CAS No. 583-71-1), a significant compound in organic synthesis. The document
outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
along with detailed experimental protocols relevant for the characterization of this and similar
small aromatic molecules.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for 4-Bromo-o-xylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
~7.3 d 1H Ar-H
~7.0 d 1H Ar-H
~6.9 S 1H Ar-H
2.2-2.3 S 6H 2xCHs

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1216868?utm_src=pdf-interest
https://www.benchchem.com/product/b1216868?utm_src=pdf-body
https://www.benchchem.com/product/b1216868?utm_src=pdf-body
https://www.benchchem.com/product/b1216868?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

13C NMR (Carbon-13) NMR Data[1]

Chemical Shift (8) ppm

Assignment

~138 Ar-C
~133 Ar-C
~131 Ar-C
~130 Ar-C
~127 Ar-C
~122 Ar-C (C-Br)
~20 CHs
~19 CHs

Infrared (IR) Spectroscopy[2][3]

Wavenumber (cm~?)

Intensity

Assignment

C-H stretch (aromatic and

3000-2850 Medium-Strong

alkyl)
1600-1450 Medium-Strong C=C stretch (aromatic ring)
1200-1000 Strong C-H in-plane bend

C-H out-of-plane bend
880-800 Strong ) o

(aromatic substitution pattern)
~600 Medium-Strong C-Br stretch

Mass Spectrometry (MS)[2]
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miz Relative Intensity Assighment

[M]* (Molecular ion peak,

184/186 High o

bromine isotope pattern)
105 High [M-Br]*+
77 Medium [CeHs]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized for small organic molecules like 4-Bromo-o-xylene and can be
adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for structural elucidation.

Materials:

4-Bromo-o-xylene sample (5-25 mg for *H, 50-100 mg for 13C)[2]

Deuterated solvent (e.g., Chloroform-d, CDClIs)[2]

NMR tube (5 mm diameter)

Pasteur pipette

Vial

Instrumentation:
 NMR Spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher.
Procedure:

e Sample Preparation:
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o Accurately weigh the 4-Bromo-o-xylene sample and transfer it to a clean, dry vial.
o Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2]

o Ensure the sample is fully dissolved. Gentle vortexing or warming can be applied if
necessary.

o Using a Pasteur pipette, transfer the solution into an NMR tube. Avoid introducing any
solid particles.[2]

Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve a homogeneous field, which is crucial for high
resolution.

Data Acquisition:

o For 'H NMR, a standard single-pulse experiment is typically sufficient. Key parameters
include a 30° or 90° pulse angle, a spectral width covering the expected chemical shift
range (e.g., 0-10 ppm), and a sufficient number of scans to achieve a good signal-to-noise
ratio.

o For 3C NMR, a proton-decoupled experiment is standard. A larger number of scans and a
longer relaxation delay are generally required due to the lower natural abundance and
smaller gyromagnetic ratio of 13C.[2]

Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).
o Phase the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).
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o Integrate the peaks in the *H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 4-Bromo-o-xylene by measuring its
absorption of infrared radiation.

Materials:

e 4-Bromo-o-xylene (liquid)

o Salt plates (e.g., NaCl, KBr) or an Attenuated Total Reflectance (ATR) accessory
e Solvent for cleaning (e.g., isopropanol)

Instrumentation:

e FT-IR Spectrometer (e.g., PerkinElmer, Thermo Fisher)

Procedure (Neat Liquid on Salt Plates):

e Sample Preparation:

o Ensure the salt plates are clean and dry. Handle them by the edges to avoid moisture from
fingerprints.

o Place one to two drops of the liquid 4-Bromo-o-xylene onto the center of one salt plate.

o Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

[3]
e Background Spectrum:

o Place the empty, clean salt plates (or no sample in the beam path) in the spectrometer and
acquire a background spectrum. This will be subtracted from the sample spectrum to
remove contributions from atmospheric CO2 and water vapor.

e Sample Spectrum:
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o Place the prepared sample assembly into the spectrometer's sample holder.

o Acquire the IR spectrum over the desired range (e.g., 4000-400 cm~1).[4] Co-add multiple
scans to improve the signal-to-noise ratio.[4]

o Data Analysis:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands corresponding to the functional
groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Bromo-o-xylene.
Materials:

e 4-Bromo-o-xylene sample

» Volatile solvent (e.g., acetone, dichloromethane)[5]

e GC vial with a septum cap

Instrumentation:

e Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu)

Procedure:

e Sample Preparation:

o Prepare a dilute solution of 4-Bromo-o-xylene in a suitable volatile solvent (e.g., ~1
mg/mL).[5]

o Transfer the solution to a GC vial and seal it.

e Instrument Setup:
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o Gas Chromatograph:

Install an appropriate capillary column (e.g., HP-5ms).[6][7]
» Set the injector temperature (e.g., 250 °C).[8]

= Program the oven temperature. A typical program might start at a low temperature (e.g.,
50 °C), hold for a minute, and then ramp up to a higher temperature (e.g., 250 °C) to
ensure elution of the compound.[6]

» Use helium as the carrier gas with a constant flow rate.[6]
o Mass Spectrometer:

» Set the ion source temperature (e.g., 230 °C).[6]

» Typically, electron ionization (El) at 70 eV is used.[7]

» Set the mass analyzer to scan over a relevant mass range (e.g., m/z 40-300).

o Data Acquisition:
o Inject a small volume of the sample solution (e.g., 1 pL) into the GC.

o The GC will separate the components of the sample, and the eluting compounds will enter
the mass spectrometer.

o The mass spectrometer will generate a mass spectrum for the compound as it elutes from
the GC column.

o Data Analysis:
o Identify the peak corresponding to 4-Bromo-o-xylene in the total ion chromatogram (TIC).
o Analyze the mass spectrum associated with this peak.

o Identify the molecular ion peak, paying attention to the characteristic isotopic pattern of
bromine (*°*Br and 81Br in an approximate 1:1 ratio).
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o Propose structures for the major fragment ions.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a small
molecule like 4-Bromo-o-xylene.
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Caption: Experimental workflow for spectroscopic analysis of 4-Bromo-o-xylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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